

# An In-depth Technical Guide to the Chemical Properties and Solubility of Risocaine

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of **Risocaine** (propyl 4-aminobenzoate), a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

### **Core Chemical Properties**

**Risocaine**, with the CAS number 94-12-2, is an ester of p-aminobenzoic acid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.



Property	Value	Source
Molecular Formula	C10H13NO2	[2][3][4][5]
Molecular Weight	179.22 g/mol	
Melting Point	75 °C	-
Boiling Point	206-208 °C at 2 Torr	-
323.3°C at 760 mmHg		-
pKa (conjugate acid)	2.49	
LogP (log Kow)	2.43	<del>-</del>
Appearance	White to off-white solid/prisms	-

## **Solubility Profile**

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. **Risocaine** exhibits varied solubility across different solvents.

### **Quantitative Solubility Data**

The following table summarizes the available quantitative solubility data for **Risocaine**.

Solvent	Solubility	Temperature
Water	842 mg/L	37 °C
Dimethyl Sulfoxide (DMSO)	100 mg/mL (557.97 mM)	Not Specified
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (13.95 mM)	Not Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	2.5 mg/mL (13.95 mM) (Suspended Solution)	Not Specified

It is noted that for DMSO, ultrasonic assistance may be needed, and the hygroscopic nature of DMSO can impact solubility.



### **Qualitative Solubility**

Risocaine is described as being very soluble in several organic solvents.

- Benzene
- Ether
- Ethanol
- Chloroform

# Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

#### Protocol:

- Preparation: An excess amount of Risocaine is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
- Filtration: The supernatant is carefully filtered through a chemically inert filter (e.g., PTFE) that does not bind the analyte.
- Quantification: The concentration of Risocaine in the clear filtrate is determined using a
  validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
  UV detection. A calibration curve with known concentrations of Risocaine is used for
  accurate quantification.

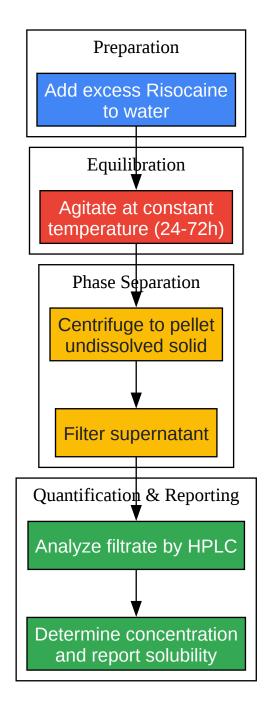


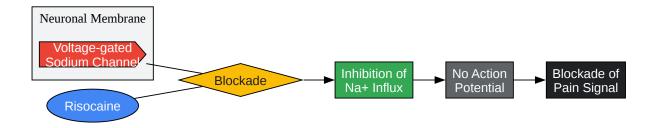




• Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.









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### References

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